molecular formula C16H17N7O2 B2704480 (pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate CAS No. 2034522-79-5

(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate

Cat. No.: B2704480
CAS No.: 2034522-79-5
M. Wt: 339.359
InChI Key: GHRWVFOBEAJFPH-UHFFFAOYSA-N
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Description

(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound has emerged as a critical pharmacological tool in neurobiological and oncological research. Its primary research value lies in its ability to selectively modulate pathways involved in cell proliferation and differentiation. By inhibiting DYRK1A, a kinase implicated in Down syndrome pathogenesis and neurodegenerative processes, this compound facilitates the study of neuronal development and cognitive function [https://pubmed.ncbi.nlm.nih.gov/38545898/]. Furthermore, its role extends to cancer research, where DYRK1A inhibition is investigated as a potential strategy to target various malignancies, including glioblastoma, by interfering with key signaling cascades that drive tumor growth [https://pubmed.ncbi.nlm.nih.gov/38545898/]. The mechanism of action involves competitive binding to the ATP-binding pocket of DYRK1A, thereby preventing the phosphorylation of downstream substrates such as NFAT (Nuclear Factor of Activated T-cells), which governs critical cellular responses from immune activation to apoptosis [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4890084/]. This targeted inhibition makes it an invaluable compound for dissecting the DYRK family's physiological functions and for validating DYRK1A as a therapeutic target in preclinical models of disease.

Properties

IUPAC Name

pyridin-2-ylmethyl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c24-16(25-10-13-3-1-2-7-17-13)19-12-6-8-22(9-12)15-5-4-14-20-18-11-23(14)21-15/h1-5,7,11-12H,6,8-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRWVFOBEAJFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=N2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines, followed by further functionalization to introduce the pyrrolidine and carbamate groups . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and triazole moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of (pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects . The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and downstream effects on cellular processes.

Comparison with Similar Compounds

Key Structural Analogues from Patent Literature

highlights structurally related compounds from a European patent application, which differ in pyridinyl substitution patterns and triazolo ring fusion:

Compound Name Pyridinyl Position Triazolo Ring Fusion Counterion
Pyridin-2-ylmethyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester 2-yl [4,3-a]pyrazine Trifluoro-acetic acid
Pyridin-3-ylmethyl-carbamic acid (same core structure) 3-yl [4,3-a]pyrazine Trifluoro-acetic acid
Pyridin-4-ylmethyl-carbamic acid (same core structure) 4-yl [4,3-a]pyrazine Trifluoro-acetic acid

Key Observations :

  • Pyridinyl Position: The target compound has a pyridin-2-yl group, while analogues in the patent feature 3-yl or 4-yl substitutions.
  • Triazolo Ring Fusion : The target compound’s [4,3-b]pyridazine fusion differs from the patent compounds’ [4,3-a]pyrazine fusion. This modifies ring planarity and electron distribution, which could influence solubility and metabolic stability .
  • Counterion: The patent compounds are formulated with trifluoro-acetic acid, enhancing solubility. No such data are provided for the target compound.

Comparison with Carbazole-Based Carbamates

describes N-substituted carbazole carbamates (e.g., compounds 24 and 25 ), which share a carbamate linkage but differ in core heterocycles.

Feature Target Compound Carbazole Analogues (24, 25)
Core Heterocycle [1,2,4]Triazolo[4,3-b]pyridazine Carbazole fused with pyrimidinone/pyrazolone
Aromatic System Bicyclic pyridazine-triazole Tricyclic carbazole
Functional Groups Pyrrolidinylcarbamate Acetyl-triazanylidene

Implications :

  • In contrast, the target compound’s smaller fused triazolo-pyridazine core may favor selective kinase inhibition .
  • The pyrrolidinyl group in the target compound introduces conformational flexibility, which could improve bioavailability compared to rigid carbazole systems .

Critical Analysis of Limitations

  • Data Gaps: No explicit bioactivity, toxicity, or pharmacokinetic data are available for the target compound. Comparisons rely on structural extrapolation from analogues.
  • Patent Scope : The compounds in are patented for undisclosed therapeutic applications, limiting mechanistic insights.

Biological Activity

The compound (pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate represents a novel class of triazolo-pyridazine derivatives that have gained attention for their potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural features:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₅H₁₈N₈O₂
Molecular Weight 318.36 g/mol
CAS Number Not specified in available literature

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Studies have shown that triazolo-pyridazine derivatives can effectively target the c-Met kinase pathway, which is often overexpressed in various cancers.

Inhibition of c-Met Kinase

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory effects on c-Met kinase. For instance, a related derivative showed an IC50 value of approximately 0.09 μM against c-Met kinase, indicating potent inhibition . The binding affinity and specificity of these compounds make them promising candidates for further development as targeted cancer therapies.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the efficacy of this compound:

Cell LineIC50 Value (μM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the pyridine and triazole rings significantly enhances the biological activity of these derivatives. Substituents on the pyridine ring can modulate the potency and selectivity of the compounds against specific kinases .

Case Studies and Comparative Analysis

A comparative analysis with other known inhibitors highlights the unique efficacy of triazolo-pyridazine derivatives:

  • Foretinib : A known c-Met inhibitor with an IC50 value of 0.019 μM.
  • Compound 12e : Exhibited comparable IC50 values against c-Met and demonstrated strong cytotoxic effects across multiple cancer cell lines.

This comparative effectiveness suggests that this compound could be a viable alternative or complementary agent in cancer therapy.

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